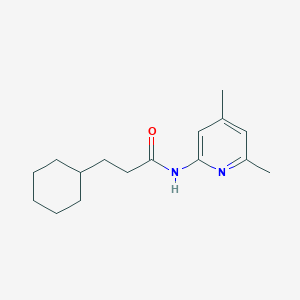![molecular formula C13H6F3N3O B12491397 1-Oxo-3-(trifluoromethyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12491397.png)
1-Oxo-3-(trifluoromethyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-oxo-11-(trifluoromethyl)-1,8-diazatricyclo[7400(2),?]trideca-2,4,6,8,10-pentaene-10-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-oxo-11-(trifluoromethyl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10-pentaene-10-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
13-oxo-11-(trifluoromethyl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
13-oxo-11-(trifluoromethyl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10-pentaene-10-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 13-oxo-11-(trifluoromethyl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10-pentaene-10-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 11-(Chloromethyl)-13-oxo-8-thia-1-azatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile
- 2-{11-methyl-13-oxo-1,8,10-triazatricyclo[7.4.0.0 trideca-2,4,6,8,11-pentaen-12-yl}ethyl 4-fluorobenzoate
Uniqueness
What sets 13-oxo-11-(trifluoromethyl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10-pentaene-10-carbonitrile apart from similar compounds is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H6F3N3O |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
1-oxo-3-(trifluoromethyl)-2H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C13H6F3N3O/c14-13(15,16)8-5-11(20)19-10-4-2-1-3-9(10)18-12(19)7(8)6-17/h1-4H,5H2 |
Clave InChI |
GAKVJDKWYBEYGP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C2=NC3=CC=CC=C3N2C1=O)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12491314.png)

![1-(4-chlorophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12491326.png)
![methyl 2-amino-4-[2-(benzyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B12491329.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491333.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491334.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491337.png)
![5,7-Dimethyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12491348.png)
![4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B12491349.png)

![1-{2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12491362.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-dimethylethanamine](/img/structure/B12491370.png)


